2-Methylpropyl-D9-amine hcl
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Overview
Description
2-Methylpropyl-D9-amine hydrochloride is a stable isotope-labeled compound with the molecular formula C4H12ClN. It is commonly used in various research applications due to its unique properties and high chemical purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl-D9-amine hydrochloride typically involves the deuteration of 2-methylpropylamine.
Industrial Production Methods
Industrial production of 2-Methylpropyl-D9-amine hydrochloride involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is carefully monitored to maintain the stability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl-D9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .
Scientific Research Applications
2-Methylpropyl-D9-amine hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methylpropyl-D9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methylpropyl-D9-amine hydrochloride include:
- 2-Methylpropylamine
- 2-Methylpropyl-D3-amine hydrochloride
- 2-Methylpropyl-D6-amine hydrochloride
Uniqueness
2-Methylpropyl-D9-amine hydrochloride is unique due to its high degree of deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C4H12ClN |
---|---|
Molecular Weight |
118.65 g/mol |
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D; |
InChI Key |
BSMNBEHEFWDHJD-RWWZLFSGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N.Cl |
Canonical SMILES |
CC(C)CN.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.